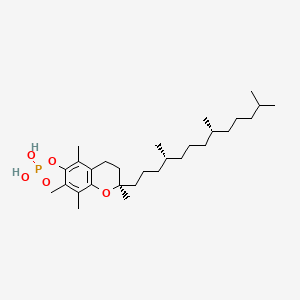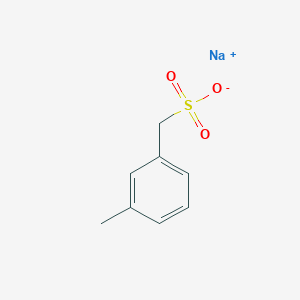![molecular formula C24H28O6 B7827479 3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)
3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate is a complex organic compound featuring unique structural elements. It's notable for its aromatic rings and acetate groups, commonly used in synthetic chemistry and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the preparation of the core indenyl structure, achieved through a Friedel-Crafts alkylation of 1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-indene.
Step 2: : Introduction of the acetyloxy and methoxy phenyl groups through electrophilic aromatic substitution reactions.
Step 3: : Esterification reactions to attach acetate groups to the phenyl rings. Conditions usually involve the use of anhydrous solvents and catalysts like aluminum chloride under reflux temperatures.
Industrial Production Methods
In an industrial setting, the synthesis scales up using continuous flow reactors for better yield and safety. Catalysts such as zeolites may replace traditional Lewis acids, while advanced solvent recovery systems enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can be oxidized using reagents like potassium permanganate, leading to the formation of phenolic derivatives.
Reduction: : Lithium aluminum hydride can reduce the ester functionalities to alcohols.
Substitution: : Nucleophilic substitution reactions can replace acetate groups with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Lithium aluminum hydride, ether as solvent.
Substitution: : Sodium methoxide for transesterification.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Alcohols.
Substitution: : Methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
This compound is utilized across multiple scientific disciplines:
Chemistry: : As a precursor in the synthesis of complex molecules.
Biology: : For studying cellular mechanisms due to its structural similarity to bioactive molecules.
Medicine: : Investigated for potential therapeutic effects, particularly in anti-inflammatory and analgesic drugs.
Industry: : Used in developing advanced materials with specific binding properties.
Wirkmechanismus
The compound acts by interacting with various molecular targets:
Cell Membranes: : Alters membrane fluidity and permeability.
Enzymes: : Inhibits or activates specific enzymes through competitive binding.
Signaling Pathways: : Modulates signaling pathways involved in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(acetyloxy)-2-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
3-[4-(acetyloxy)-3-ethoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
3-[4-(hydroxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate
Highlighting Uniqueness
The presence of dual methoxy and acetyloxy groups at specific positions enhances its stability and bioactivity, setting it apart from other similar structures that lack these features.
Eigenschaften
IUPAC Name |
[4-(6-acetyloxy-3-ethyl-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-yl)-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-7-17-13(2)24(16-8-9-20(29-14(3)25)21(10-16)27-5)19-12-23(30-15(4)26)22(28-6)11-18(17)19/h8-13,17,24H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYNFIBJEKWEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C2=CC(=C(C=C12)OC)OC(=O)C)C3=CC(=C(C=C3)OC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-N-[(1R,3S,4R,5S)-5-amino-2-[(3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B7827423.png)
![2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B7827433.png)
![(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B7827462.png)
![2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-](/img/structure/B7827465.png)



![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)


